molecular formula C5H5BrN2O B135343 3-Amino-6-bromopyridin-2(1H)-one CAS No. 134577-43-8

3-Amino-6-bromopyridin-2(1H)-one

Cat. No. B135343
CAS RN: 134577-43-8
M. Wt: 189.01 g/mol
InChI Key: LZRLRVOCGGIDBL-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridin-2(1H)-one, also known as 3-ABP, is an organic compound that is used in various scientific and medical applications. It is an aryl bromide that is derived from pyridine and is a versatile intermediate in organic synthesis. 3-ABP has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-ABP has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments with both advantages and limitations.

Scientific Research Applications

Proton Nuclear Magnetic Resonance (NMR) in Cardiovascular Research

Proton NMR spectroscopy has emerged as a potent tool for cardiovascular research, offering detailed quantitative data on amino acids, fatty acids, and other metabolites. This technology's robustness and reproducibility make it invaluable for studying metabolic profiles in serum, which could indirectly relate to research involving "3-Amino-6-bromopyridin-2(1H)-one" in metabolic studies or drug discovery efforts aimed at cardiovascular diseases (Rankin et al., 2014).

Enzymatic Hydrolysis for Antioxidant Peptides

Enzymatic hydrolysis is a prominent method for producing bioactive peptides with antioxidant activity from various sources, including animal, plant, and fungal materials. This process results in peptides capable of exhibiting radical-scavenging capacity and inhibiting lipid peroxidation, demonstrating the biochemical potential of peptides and indirectly suggesting the enzymatic applications of amino acid derivatives like "this compound" in producing biologically active compounds (Czelej et al., 2022).

Bioactive Peptides in Drug Delivery Systems

Cell-penetrating peptides (CPPs), which include short peptides like "this compound," have shown significant promise in facilitating the delivery of drugs across the plasma membrane. These peptides have potential applications in diagnosing and treating various diseases, including cancer, inflammation, and diabetes. Although no CPPs have been approved by regulatory agencies yet, ongoing preclinical studies and clinical trials suggest their potential in enhancing drug delivery systems, highlighting the importance of amino acid derivatives in medicinal research (Xie et al., 2020).

properties

IUPAC Name

3-amino-6-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLRVOCGGIDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567693
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134577-43-8
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyridin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-bromo-2-methoxy-pyridin-3-ylamine (1A) (5.2 g, 25.6 mmol) in acetic acid (50 mL) and HBr (50 mL) is heated to reflux with an oil bath at 120° C. for 1 hour. The reaction solution is cooled to room temperature and concentrated to dryness. The crude product is purified by chromatography (CH2Cl2 95%, MeOH 5%) to give 3-amino-6-bromo-1H-pyridin-2-one (1B) (3.5 g, yield 72%) as brown solid that turns to deep purple. MS (ESI) m/e 189, 191 (M+H+).
Quantity
5.2 g
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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